molecular formula C7H3FN2O4 B2985590 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 132667-24-4

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2985590
CAS No.: 132667-24-4
M. Wt: 198.109
InChI Key: OYLSATYIXHNQKT-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with the molecular formula C7H3FN2O4. It is a derivative of benzoxazole, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzene ring.

Scientific Research Applications

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Safety and Hazards

The safety information for 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the nitration of 5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction mixture is maintained at a specific temperature to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-fluoro-6-nitro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLSATYIXHNQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)[N+](=O)[O-])OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500-ml flask, place 100 ml of concentrated nitric acid (70%) and warm to 45° C. Add 30.6 g (0.2 m) of 5-fluoro-benzoxazol-2-one (1a; X=F) and stir at 50° C. for 3 hrs. Add 240 ml of water slowly, and stir and cool to room temperature. Collect solid, wash with water, and dry in air to give 35.0 g (88%) of 5-fluoro-6-nitro-benzoxazol-2-one (2a; X=F) as pale yellow solids.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 300 ml concentrated nitric acid, at room temperature, was added portionwise 73.2 g (0.48 mole) of 5-fluorobenzoxazolin-2-one. The reaction mixture was warmed to 50° C., and was stirred for 4 hours. After cooling, the reaction mixture was poured onto ice. The precipitate which formed was collected, washed with water, and dried to give 72.8 g of the title compound as a brown powder: m.p. 207°-209° C.
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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